Product packaging for Naphthalene-2,6-dicarbaldehyde(Cat. No.:CAS No. 5060-65-1)

Naphthalene-2,6-dicarbaldehyde

Cat. No.: B371514
CAS No.: 5060-65-1
M. Wt: 184.19g/mol
InChI Key: IQDQMRZGMILNMQ-UHFFFAOYSA-N
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Description

Naphthalene-2,6-dicarbaldehyde is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O2 B371514 Naphthalene-2,6-dicarbaldehyde CAS No. 5060-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDQMRZGMILNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Versatile Organic Building Block in Contemporary Chemical Synthesis and Materials Science

The utility of Naphthalene-2,6-dicarbaldehyde in modern chemistry stems from its role as a versatile organic building block. biosynth.comambeed.com Its bifunctional nature is central to its application, enabling it to act as a cross-linking agent or a monomer in polymerization reactions. vulcanchem.com The two aldehyde groups can readily participate in a variety of organic transformations, including oxidation to carboxylic acids, reduction to alcohols, and numerous condensation reactions to form imines and other carbon-carbon bonds. vulcanchem.com

The rigid and planar structure of the naphthalene (B1677914) unit provides a well-defined and stable scaffold. vulcanchem.com This inherent rigidity is advantageous in the construction of ordered materials, such as macrocycles and polymers, where predictable structural motifs are desired. vulcanchem.com Furthermore, the naphthalene core contributes to the electronic properties of the resulting materials. By participating in reactions that extend the π-conjugation, such as Knoevenagel condensations, this compound is instrumental in creating compounds with specific electronic and optical characteristics for advanced applications. vulcanchem.com

Overview of Key Research Domains Employing Naphthalene 2,6 Dicarbaldehyde

Oxidation-Based Synthetic Routes to this compound

The most common and direct route to this compound involves the oxidation of 2,6-bis(hydroxymethyl)naphthalene (B1589796). scispace.comresearchgate.net This precursor is typically prepared via the reduction of naphthalene-2,6-dicarboxylic acid or its esters, such as dimethyl naphthalene-2,6-dicarboxylate, using reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org

The conversion of 2,6-bis(hydroxymethyl)naphthalene to this compound is an oxidative process that requires careful selection of reagents to prevent over-oxidation to the corresponding dicarboxylic acid. libretexts.org

Pyridinium (B92312) chlorochromate (PCC) is a widely used and effective reagent for the oxidation of primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org PCC is favored for its selectivity, as it generally does not oxidize aldehydes further to carboxylic acids, which can be a problem with stronger oxidizing agents, especially in the presence of water. libretexts.org It is a stable, yellow-orange salt that is handled as a suspension in a suitable solvent during the reaction. wikipedia.orgorganic-chemistry.org

In a typical synthesis, 2,6-bis(hydroxymethyl)naphthalene is added to a suspension of pyridinium chlorochromate in an anhydrous solvent. rsc.org The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the carbon-oxygen double bond of the aldehyde. libretexts.org The use of stoichiometric amounts of PCC is crucial for driving the reaction to completion. rsc.org Other reagents reported for analogous transformations, such as the oxidation of naphthalene-2,3-dimethanol to naphthalene-2,3-dicarbaldehyde (B13756), include o-iodoxybenzoic acid (IBX). rsc.orgnih.gov

The efficiency of the oxidation of 2,6-bis(hydroxymethyl)naphthalene is highly dependent on the reaction conditions. A key parameter is the choice of solvent. Anhydrous dichloromethane (B109758) (CH₂Cl₂) is a commonly employed solvent for PCC oxidations. rsc.org The use of an anhydrous solvent is critical to prevent the formation of an aldehyde hydrate, which could be susceptible to further oxidation to the carboxylic acid by a second equivalent of the oxidizing agent. libretexts.org

One documented procedure specifies adding a suspension of 2,6-bis(hydroxymethyl)naphthalene in anhydrous CH₂Cl₂ to a stirred suspension of PCC, also in anhydrous CH₂Cl₂. rsc.org The reaction is conducted under a nitrogen atmosphere at a moderately elevated temperature of 323 K (50 °C) for several hours to ensure the reaction proceeds efficiently. rsc.org Following the reaction, the product is isolated by filtering off the chromium byproducts and purifying the resulting solution, often through silica (B1680970) gel chromatography, to yield this compound. rsc.org

Synthesis from 2,6-bis(hydroxymethyl)naphthalene

Application of Specific Oxidizing Agents (e.g., Pyridinium Chlorochromate)[1],[2],

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound is governed by factors such as yield, selectivity, reaction conditions, and environmental impact. The oxidation of 2,6-bis(hydroxymethyl)naphthalene with PCC is a well-established method, but its efficiency can be moderate.

For instance, a specific reported synthesis using PCC in dichloromethane at 323 K afforded the desired this compound in a 50% yield after purification. rsc.org While selective, the use of a stoichiometric chromium-based reagent like PCC presents environmental and disposal challenges. nih.gov

Alternative methods, though sometimes applied to isomers, offer a point of comparison. For example, the mechanochemical oxidation of the isomeric naphthalene-2,3-dimethanol using IBX has been shown to produce naphthalene-2,3-dicarbaldehyde in an 81% yield. rsc.orgnih.gov This solvent-free approach is not only higher yielding but also aligns with the principles of green chemistry.

Synthetic RoutePrecursorOxidizing AgentSolventYieldReference(s)
PCC Oxidation 2,6-bis(hydroxymethyl)naphthalenePyridinium Chlorochromate (PCC)Dichloromethane50% rsc.org
Mechanochemical Oxidation (of isomer) Naphthalene-2,3-dimethanolo-Iodoxybenzoic Acid (IBX)Solvent-free81% rsc.orgnih.gov

Table 1: Comparison of synthetic efficiencies for naphthalene dicarbaldehydes.

Emerging and Future Synthetic Strategies for this compound

Research into more sustainable and efficient synthetic methods is ongoing. One promising area is the application of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. rsc.org The successful, high-yield synthesis of naphthalene-2,3-dicarbaldehyde using IBX under ball-milling conditions suggests that this could be a superior future strategy for the 2,6-isomer as well, offering reduced waste and potentially higher efficiency. rsc.orgnih.gov

Furthermore, advancements in catalysis could provide more direct routes. For example, methods developed for the synthesis of 2,6-naphthalenedicarboxylic acid, such as the homogeneous catalytic oxidative carbonylation of naphthalene using palladium catalysts, could potentially be adapted. researchgate.net Such processes aim to introduce carbonyl groups directly into the naphthalene ring, offering a more atom-economical and potentially fewer-step pathway to 2,6-disubstituted naphthalene derivatives, including the dicarbaldehyde. researchgate.net The development of catalytic systems that can directly and selectively oxidize the methyl groups of 2,6-dimethylnaphthalene (B47086) to aldehydes without significant formation of the dicarboxylic acid remains a significant but desirable goal.

Reactivity and Advanced Chemical Transformations of Naphthalene 2,6 Dicarbaldehyde

Aldehyde Group Functionalization Strategies

The two aldehyde functionalities of naphthalene-2,6-dicarbaldehyde are amenable to a variety of chemical reactions, including condensations, carbon-carbon bond formations, oxidations, and reductions. These transformations enable the synthesis of a broad spectrum of derivatives with tailored properties. vulcanchem.com

Condensation Reactions for Imine Formation (e.g., Schiff Base Chemistry)

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. vulcanchem.comerpublications.com This reaction is a cornerstone of coordination chemistry and materials science, as the resulting di-imine ligands can coordinate with various metal ions. researchgate.netislandscholar.ca The general reaction involves the treatment of the dialdehyde (B1249045) with two equivalents of a primary amine, often with acid or base catalysis, to yield the corresponding bis-Schiff base. scirp.org These Schiff base complexes have been investigated for their potential applications in catalysis and as functional materials. erpublications.com

For instance, the condensation of pyridine-2,6-dicarbaldehyde with amines is a well-established method for creating Schiff base ligands that can form stable complexes with metal ions like iron(II). islandscholar.ca Similarly, this compound can be reacted with various amines to create ligands for a range of metal complexes. erpublications.com

Carbon-Carbon Coupling Reactions Utilizing Aldehyde Functionalities

The aldehyde groups of this compound are key functionalities for extending the π-conjugated system of the naphthalene (B1677914) core through various carbon-carbon coupling reactions.

The Wittig reaction provides a reliable method for converting the aldehyde groups of this compound into vinyl groups, yielding olefinic derivatives such as 2,6-divinylnaphthalene. scispace.comrsc.org This transformation typically involves the reaction of the dialdehyde with a phosphorus ylide, which is generated in situ from a phosphonium (B103445) salt and a strong base. libretexts.org A specific example is the reaction of this compound with methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide (KOtBu) in dry tetrahydrofuran (B95107) (THF) to produce 2,6-divinylnaphthalene in good yield. scispace.comrsc.org This reaction is crucial for synthesizing precursors for polymers and extended conjugated systems. scispace.comrsc.org

Table 1: Wittig Reaction for the Synthesis of 2,6-Divinylnaphthalene scispace.comrsc.org

ReactantReagentsSolventYield
This compoundMethyltriphenylphosphonium bromide, KOtBuTHF72%

The Heck reaction is another powerful tool for extending the conjugation of this compound derivatives, although it typically involves the coupling of an aryl halide with an alkene. rsc.org In a multi-step synthesis, 2,6-divinylnaphthalene, derived from this compound, can serve as the alkene partner in Heck coupling reactions. scispace.comrsc.org For example, 2,6-divinylnaphthalene can be coupled with aryl halides in the presence of a palladium catalyst to create highly conjugated distyrylnaphthalene derivatives. scispace.comresearchgate.net These materials often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in optoelectronics. scispace.comresearchgate.net

Wittig Reactions for Olefinic Derivatives (e.g., 2,6-Divinylnaphthalene)[2],

Selective Oxidation to Carboxylic Acid Derivatives (e.g., Naphthalene-2,6-dicarboxylic Acid)

The aldehyde groups of this compound can be selectively oxidized to the corresponding carboxylic acid functionalities, yielding naphthalene-2,6-dicarboxylic acid. vulcanchem.com This transformation is significant as naphthalene-2,6-dicarboxylic acid is a valuable monomer for the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.org Various oxidizing agents can be employed for this purpose. organic-chemistry.org While direct oxidation of the dialdehyde is feasible, industrial production of naphthalene-2,6-dicarboxylic acid often starts from the oxidation of 2,6-dimethylnaphthalene (B47086). google.comgoogle.com The oxidation of aldehydes to carboxylic acids can be achieved using reagents like Oxone or through catalytic processes involving transition metals. organic-chemistry.orgresearchgate.net For instance, molybdenum complexes have been shown to catalyze the oxidation of aldehydes to carboxylic acids using molecular oxygen. researchgate.net

Table 2: Oxidation of Aldehydes to Carboxylic Acids

Aldehyde TypeOxidizing SystemKey Features
Aromatic and AliphaticOxoneMild, simple, alternative to metal-mediated oxidations. organic-chemistry.org
Aromatic and AliphaticVO(acac)₂ / H₂O₂Efficient, selective, short reaction times. organic-chemistry.org
Wide range of aldehydesN-hydroxyphthalimide (NHPI) / O₂Metal-free, aerobic, mild conditions. organic-chemistry.org

During the oxidation of 2,6-dimethylnaphthalene to naphthalene-2,6-dicarboxylic acid, 2-formyl-6-naphthoic acid is formed as an intermediate resulting from incomplete oxidation. google.comgoogle.com

Reductive Transformations to Alcohol or Amine Derivatives

The aldehyde groups of this compound can be reduced to either primary alcohols or amines, providing pathways to other important difunctional monomers.

The reduction of the dialdehyde to 2,6-bis(hydroxymethyl)naphthalene (B1589796), the corresponding diol, is a common transformation. scispace.com This diol is, in fact, often used as a precursor for the synthesis of this compound itself through an oxidation process. scispace.comrsc.org The reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, reductive amination of this compound with ammonia (B1221849) or primary amines in the presence of a reducing agent can yield the corresponding diamine derivatives. This reaction provides a direct route to naphthalenes functionalized with amino groups, which are valuable in various fields of chemical synthesis. acs.org

Derivatization for Advanced Functional Molecules

Synthesis of Conjugated Organic Chromophores and Fluorescent Dyes from this compound

The bifunctional nature and the inherent aromatic, π-conjugated system of this compound make it a valuable building block for the synthesis of advanced functional molecules, particularly conjugated organic chromophores and fluorescent dyes. The two aldehyde groups provide reactive sites for extending the π-conjugation through various condensation and coupling reactions, leading to molecules with tailored photophysical properties.

Research has demonstrated that the this compound core can be elaborated into sophisticated dye structures, such as donor-π-acceptor (D–π–A) systems. These systems are of significant interest due to their intramolecular charge transfer (ICT) characteristics, which often result in desirable photophysical phenomena like large Stokes shifts and sensitivity to the local environment.

A notable example is the synthesis of 2,6-distyrylnaphthalene derivatives. These compounds can be prepared via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to convert the aldehyde groups into vinyl groups, which can then be further functionalized. For instance, this compound can be converted to 2,6-divinylnaphthalene, a key intermediate for further elaboration. rsc.org

One specific synthetic route involves a Wittig reaction between this compound and methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide (KOtBu) to yield 2,6-divinylnaphthalene. rsc.org This intermediate can then be coupled with other aromatic systems using methods like the Heck reaction to create extended, conjugated structures.

A detailed study reports the successful synthesis of a novel D–π–A chromophore, 2-((4-((E)-2-(6-((E)-2,4-bis(methylsulfonyl)styryl)naphthalen-2-yl)vinyl)phenyl)(ethyl)amino)ethan-1-ol (ASDSN), starting from precursors related to this compound. rsc.orgresearchgate.netnih.gov The synthesis of the core structure relies on the transformation of the dialdehyde into a more reactive species suitable for cross-coupling reactions. rsc.orgresearchgate.net The resulting ASDSN chromophore incorporates an amino group as an electron donor and sulfonyl groups as electron acceptors, connected through the distyrylnaphthalene π-bridge. rsc.orgresearchgate.net

The photophysical properties of these resulting chromophores are a direct consequence of their extended conjugated systems. The ASDSN derivative, for example, exhibits strong UV-vis absorption and fluorescence emission. rsc.orgresearchgate.netnih.gov Its absorption is observed in the 403–417 nm range, with high molar extinction coefficients. rsc.orgresearchgate.net The compound is fluorescent, emitting in the yellow region of the visible spectrum at around 557 nm, with a significant Stokes shift of 5930 cm⁻¹. rsc.orgresearchgate.netnih.gov Furthermore, this particular dye demonstrates pH-responsive fluorescence, showing yellow emission in its neutral form and blue emission when protonated. rsc.orgnih.gov This halochromic behavior led to the observation of white light emission at a specific pH (3.0), where both the neutral and protonated forms coexist. rsc.orgnih.gov The reported white light quantum yield for the ASDSN chromophore was 13%. rsc.orgnih.gov

The synthesis of such D-π-A distyrylnaphthalene compounds highlights the utility of this compound as a foundational scaffold for creating advanced fluorescent dyes with tunable and environmentally sensitive optical properties. rsc.orgresearchgate.net

Table 1: Photophysical Properties of ASDSN, a Chromophore Derived from a this compound Precursor

PropertyValueReference(s)
Absorption Maxima (λ_abs)403–417 nm rsc.orgresearchgate.net
Molar Extinction Coeff. (ε)15,300–56,200 M⁻¹cm⁻¹ rsc.orgresearchgate.net
Emission Maximum (λ_em)557 nm (Yellow) rsc.orgresearchgate.netnih.gov
Stokes Shift5930 cm⁻¹ rsc.orgresearchgate.netnih.gov
Quantum Yield (Φ)13% (for white light emission at pH 3.0) rsc.orgnih.gov
Special CharacteristicspH-responsive (yellow to blue fluorescence) rsc.orgnih.gov

Applications in Advanced Materials Science Utilizing Naphthalene 2,6 Dicarbaldehyde

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The precise spatial arrangement of these building blocks allows for the creation of materials with well-defined pore structures, high surface areas, and tunable functionalities. researchgate.netrsc.org The synthesis of COFs typically relies on reversible condensation reactions, which permit error correction during the assembly process, leading to highly crystalline materials instead of amorphous polymers. wiley.com

Naphthalene-2,6-dicarbaldehyde serves as a quintessential bifunctional linker in the assembly of COFs. cd-bioparticles.net Its two aldehyde groups, positioned at opposite ends of the naphthalene (B1677914) core, can react with multitopic amines to form stable imine linkages through Schiff base condensation. wiley.comcd-bioparticles.net This reaction is one of the most widely used strategies for synthesizing chemically stable COFs. wiley.comcd-bioparticles.net

The rigid, planar structure of the naphthalene unit imparts thermal stability and predictable geometry to the resulting framework. wiley.com As a 2D-aldehyde linker, it facilitates the formation of two-dimensional COF sheets that can then stack to create porous, three-dimensional structures. cd-bioparticles.net The inherent properties of the naphthalene core can be further modified through the introduction of additional functional groups, such as hydroxyls, to create multifunctional linkers. For example, 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (B1595670), a derivative, not only participates in framework construction via its aldehyde groups but also introduces hydroxyl functionalities into the COF pores, enhancing properties like biocompatibility and redox activity. mdpi.comcd-bioparticles.net

Table 1: Properties of this compound as a COF Linker

PropertyDescriptionSource
CAS Number 5060-65-1 cd-bioparticles.netchemscene.comnih.gov
Molecular Formula C₁₂H₈O₂ cd-bioparticles.netchemscene.comnih.gov
Molecular Weight 184.19 g/mol cd-bioparticles.netchemscene.comnih.gov
Functionality Bifunctional Aldehyde cd-bioparticles.net
Common Reaction Schiff Base Condensation (with amines) wiley.com
Resulting Linkage Imine (C=N) wiley.comnih.gov

The design of COF architectures is a process of molecular engineering, where the geometry of the final framework is predetermined by the symmetry and connectivity of its building blocks. wiley.com When using this compound as a linear, bifunctional linker, it is typically co-condensed with trigonal or tetragonal amine linkers to generate specific network topologies. wiley.com

Key design principles include:

Geometric Control : The condensation of a linear linker like this compound with a trigonal planar linker (e.g., 1,3,5-tris(4-aminophenyl)triazine) can result in 2D sheets with hexagonal pores. wiley.com Similarly, reacting it with a tetragonal linker can form sheets with tetragonal pores. wiley.com These 2D layers then stack via non-covalent interactions to form a 3D framework with one-dimensional channels. wiley.com

Reversibility for Crystallinity : The formation of imine bonds is a reversible reaction. wiley.com This reversibility is crucial as it allows for a "proofreading" process during synthesis, where misplaced linkers can detach and re-attach correctly, leading to the formation of a thermodynamically stable, highly ordered crystalline structure. wiley.com

Linker Modification : The naphthalene core can be functionalized to fine-tune the properties of the COF. For instance, the synthesis of COFs from 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde demonstrates how adding hydroxyl groups can introduce redox-activity and improve performance in specific applications like energy storage. mdpi.comresearchgate.netnih.gov

The tunable nature of COFs derived from this compound and its analogues allows for their application in diverse, high-tech fields. By carefully selecting the building blocks and synthetic conditions, materials with specialized functions can be engineered.

COFs are highly regarded for their potential in drug delivery, owing to their large surface area, tunable pore sizes, and stable chemical nature. rsc.orgcd-bioparticles.net While direct studies on this compound for drug delivery are emerging, research on its hydroxylated derivatives provides significant insights. COFs synthesized from 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde are noted for their ability to form stable and biocompatible frameworks capable of encapsulating and releasing therapeutic agents. cd-bioparticles.net The presence of hydrophilic dihydroxy groups on the linker can enhance the biocompatibility and dispersibility of the COF particles in aqueous environments, which is a critical factor for intravenous drug delivery applications. cd-bioparticles.net The porous structure allows for high drug loading capacity, and the release can be controlled by the pore environment and external stimuli.

The integration of redox-active moieties into COF skeletons is a key strategy for developing high-performance electrode materials for energy storage devices like supercapacitors. mdpi.comnih.gov Naphthalene-based linkers have proven effective in this area. Research on hydroxyl-functionalized COFs, synthesized through the condensation of linkers like 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde with amine partners, has demonstrated significant electrochemical performance. mdpi.comnih.gov

These materials exhibit redox activity due to the presence of the dihydroxynaphthalene units in their skeletons. mdpi.comnih.gov This intrinsic redox capability, combined with the high surface area and porous network of the COF, facilitates efficient ion transport and charge storage. mdpi.com For example, a COF incorporating 2,6-dihydroxynaphthalene (B47133) exhibited a specific capacitance of 271 F g⁻¹ at a current density of 0.5 A g⁻¹ and maintained 86.5% of its capacitance after 2000 cycles, highlighting its potential for practical supercapacitor applications. mdpi.comnih.gov The oxidized version of the linker, naphthalene-2,6-dicarboxylate, has also been explored as a promising organic anode material for sodium-ion batteries, showcasing the versatility of the naphthalene scaffold in energy storage. rsc.org

Table 2: Electrochemical Performance of a Naphthalene-Derivative COF

COF SystemKey MonomerSpecific CapacitanceCurrent DensityCapacitance RetentionSource
TAPT-2,6-NA(OH)₂ COF 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde271 F g⁻¹0.5 A g⁻¹86.5% after 2000 cycles mdpi.comnih.gov

The unique structural and electronic properties of COFs make them excellent platforms for chemical sensing. rsc.orgmdpi.com The large π-conjugated systems that can be built using linkers like this compound often result in fluorescent materials. mdpi.com The interaction of analytes with the COF can modulate this fluorescence, leading to a detectable signal.

Naphthalene-containing Schiff bases, formed from the reaction of this compound with amines, have been utilized as fluorophores in fluorescent sensors. nih.gov The imine groups within these structures can act as strong binding sites for metal cations. nih.gov For example, the complexation of divalent metal ions like Mn²⁺ and Co²⁺ with the imine nitrogen can lead to a quenching of the material's fluorescence, providing a sensitive method for their detection. nih.gov The high porosity of COFs further enhances sensitivity by pre-concentrating the analyte within the framework. mdpi.com While some sensors operate on a "turn-off" quenching mechanism, others can be designed for a "turn-on" response, where the binding of an analyte eliminates a quenching pathway and enhances fluorescence. rsc.org

Advanced Functionalizations and Applications of this compound-Derived COFs

Investigation of Tunable Porosity and High Surface Area in this compound-Derived COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. wiley.comrsc.org Their synthesis allows for atomic-level control over the structure, resulting in materials with high thermal stability, permanent porosity, and exceptionally high surface areas. rsc.orgcd-bioparticles.netacs.org The geometry of the building blocks, or monomers, predetermines the topology of the resulting framework, enabling the creation of materials with tunable pore sizes and functionalities. wiley.comjiangnan.edu.cn

This compound (NDA) is utilized as a linker molecule in the synthesis of COFs. jiangnan.edu.cn The bifunctional nature and rigid structure of NDA are key to forming stable, extended two-dimensional (2D) or three-dimensional (3D) networks. vulcanchem.comjiangnan.edu.cn When co-condensed with other monomers, such as multi-amine linkers, the aldehyde groups of NDA form robust imine bonds, creating a conjugated and porous framework. wiley.com

The key advantages of using NDA and similar rigid linkers in COF synthesis include:

Tunable Porosity: The size and shape of the pores within the COF can be precisely controlled by selecting the geometry and length of the building blocks that are polymerized with this compound. wiley.comwiley.com

High Surface Area: The ordered, porous structure results in materials with large specific surface areas, often exceeding 1000 m²/g. researchgate.net This high surface area provides ample active sites for applications in gas storage, separation, and catalysis. rsc.orgjiangnan.edu.cn

Crystallinity: The use of dynamic covalent chemistry in COF synthesis allows for error correction during the polymerization process, leading to the formation of highly crystalline and ordered frameworks. wiley.comwiley.com This long-range order is crucial for many of the material's unique properties. rsc.org

While specific surface area and porosity data for COFs derived solely from this compound are embedded within broader studies, the principles of COF design establish its role in creating these advanced porous materials. The development of 3D COFs, in particular, is noted for yielding higher surface areas and interconnected pore structures that are advantageous for molecular separation and storage. rsc.orgacs.org

Table 1: General Properties of Covalent Organic Frameworks (COFs)

Property Description Significance for NDA-Derived COFs
Porosity Presence of well-defined, ordered pores and channels. wiley.com The dimensions of the NDA linker contribute to the final pore size, allowing for tunable molecular sieving capabilities. wiley.com
Surface Area High internal surface area due to the porous nature. rsc.org Provides a large number of accessible sites for catalysis or gas adsorption. jiangnan.edu.cn
Crystallinity Long-range atomic order within the framework. wiley.com Ensures uniform pore distribution and predictable properties. jiangnan.edu.cn
Stability High thermal and chemical stability due to strong covalent bonds (e.g., imine linkages). rsc.orgjiangnan.edu.cn Allows for use in demanding chemical environments and at elevated temperatures.

Development of Optoelectronic Materials from this compound Derivatives

The extended π-conjugated system of the naphthalene core makes this compound an excellent scaffold for creating organic molecules with tailored electronic and optical properties. vulcanchem.com Its ability to undergo reactions like Knoevenagel or Wittig condensations allows for the extension of this conjugation, leading to the development of novel chromophores for optoelectronic applications. vulcanchem.comrsc.org

Design and Synthesis of this compound-Derived Chromophores for White Light Emission (WLE)

A significant application in this area is the creation of single-component chromophores that can produce white light emission (WLE). rsc.org White light emission from a single molecule is a rare phenomenon but is highly desirable for applications such as white organic light-emitting diodes (WOLEDs). rsc.orgnih.gov

Researchers have successfully synthesized a donor-π-acceptor (D–π–A) 2,6-distyryl naphthalene derivative from this compound. rsc.orgresearchgate.net In one example, a chromophore named ASDSN was synthesized where this compound was first converted to 2,6-divinylnaphthalene, which then served as the central π-conjugated bridge. rsc.orgscispace.com This central unit was then functionalized with an electron-donating amino group and an electron-withdrawing sulfonyl group at its ends. rsc.orgnih.gov

The resulting D–π–A structure exhibits unique photophysical properties. Crucially, at a specific pH, the simultaneous presence of both the neutral and protonated forms of the molecule in solution leads to a broad emission spectrum that covers the entire visible region (400-700 nm), resulting in white light emission. rsc.orgnih.gov For the ASDSN chromophore, this WLE was observed at a pH of 3.0, with Commission Internationale de l'Éclairage (CIE) coordinates of (0.33, 0.32), which is very close to pure white. rsc.orgnih.gov This chromophore demonstrated a satisfactory white light quantum yield (Φ) of 13%. rsc.orgnih.gov

Investigation of pH-Responsive Fluorescence Properties

The white light emission from this compound-derived chromophores is a direct result of their pH-responsive fluorescence, also known as halochromism. rsc.orgscispace.com The D–π–A chromophore ASDSN, for instance, exhibits distinct emission colors depending on the pH of its environment. rsc.orgresearchgate.net

In neutral form (pH ~7): The molecule shows a yellow fluorescence, emitting in the yellow region of the visible spectrum (~557 nm). rsc.orgnih.gov

In acidic form (pH ~1): Upon protonation of the terminal amino group, the intramolecular charge transfer (ICT) process is interrupted. nih.gov This causes a significant hypsochromic (blue) shift in the emission spectrum, resulting in blue fluorescence (~429 nm). rsc.orgnih.gov

Table 2: Photophysical Properties of a this compound-Derived Chromophore (ASDSN)

Condition Absorption Max (λ_abs) Emission Max (λ_em) Observed Fluorescence Stokes Shift
Neutral (pH 7) ~417 nm ~557 nm Yellow 5930 cm⁻¹
Protonated (pH 1) ~334 nm ~429 nm Blue -
WLE Condition (pH 3.0) - Broad (400-700 nm) White (CIE: 0.33, 0.32) -

Data sourced from Panahi et al., 2020. rsc.orgnih.gov

Surface Functionalization for Advanced Interfaces

The bifunctional nature of this compound and its derivatives makes them excellent candidates for use as molecular linkers in the modification of inorganic surfaces. vulcanchem.com Such functionalization is critical for creating advanced interfaces for applications in biosensing, electronics, and biocompatible materials. nih.govunitn.it

Utilization of this compound as a Bi-functional Molecular Linker for Surface Modification (e.g., Silicon Nitride)

While this compound itself can be used for surface modification, its oxidized analogue, 2,6-naphthalene dicarboxylic acid (NDCA), has been effectively demonstrated for the functionalization of chemically inert surfaces like silicon nitride (Si₃N₄). vulcanchem.comnih.govmetall-mater-eng.com Silicon nitride is a valuable material in biosensing and medical implants due to its excellent optical properties, chemical inertness, and biocompatibility. nih.gov

In a notable study, NDCA was used as a bi-functional molecular linker to create a stable, carboxyl-terminated organic layer on a silicon nitride surface. nih.govunitn.it The process involved a solvent-free method called Supersonic Molecular Beam Deposition (SuMBD). nih.govmetall-mater-eng.com This technique allows for the formation of a covalent bond between one of the carboxylic acid groups of the NDCA molecule and the silicon nitride surface. unitn.it

The key outcome of this process is a well-defined surface where the NDCA molecules are anchored, leaving the second carboxylic acid group exposed and pointing away from the surface. unitn.it This creates a highly functional interface with available -COOH groups that can be used for the subsequent covalent attachment of other molecules, such as bioreceptors (e.g., DNA, antibodies) for biosensor development. nih.govunitn.it Research confirmed the successful functionalization and determined the surface density of available binding sites to be approximately (4.8 ± 1.4) × 10¹² COOH groups/cm². unitn.it This method provides a reliable pathway for creating stable and highly functional bio-interfaces on otherwise inert materials. nih.govunitn.it

Advanced Characterization and Spectroscopic Investigations of Naphthalene 2,6 Dicarbaldehyde Based Systems

Structural Elucidation and Crystalline Analysis

The precise determination of the structure and crystalline nature of materials derived from naphthalene-2,6-dicarbaldehyde is fundamental to understanding their properties and potential applications. Various advanced analytical techniques are employed to achieve this, providing insights from the atomic to the macroscopic level.

X-ray Diffraction (XRD) for Crystalline Frameworks (e.g., COFs)

X-ray diffraction (XRD) is a cornerstone technique for analyzing the crystalline structure of materials. In the context of systems based on this compound, particularly in the formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), XRD is indispensable.

When this compound or its derivatives like naphthalene-2,6-dicarboxylic acid are used as building blocks, the resulting frameworks exhibit characteristic diffraction patterns. For instance, the powder X-ray diffraction (PXRD) pattern of a synthesized framework is often compared with a simulated pattern derived from single-crystal X-ray diffraction data to confirm the phase purity and crystallinity of the bulk material. frontiersin.orgrsc.org

In the synthesis of yttrium-based MOFs using the naphthalene-2,6-dicarboxylate linker, PXRD was crucial in identifying the formation of different polymorphs under varying synthetic conditions. frontiersin.org For example, a MOF designated as [Y2(NDC)3(C3H7NO)2]n was synthesized and its bulk crystallinity and phase purity were confirmed by the close match between the experimental PXRD pattern and the one predicted from its crystal structure. frontiersin.org Similarly, in the study of alkaline earth-based MOFs, PXRD data confirmed that the single crystals analyzed were representative of the bulk samples. rsc.org

The formation of a polyaminal-based polymer network through the polycondensation of melamine (B1676169) and [2,2′-Bipyridine]-5,5′-dicarbaldehyde was also confirmed using powder-X-ray diffraction, among other techniques. researchgate.net Furthermore, in the synthesis of zirconium-based MOFs (Zr-NDC), XRD patterns were used to confirm the presence of the desired crystalline structure. researchgate.net

Table 1: Crystallographic Data for a Yttrium-Naphthalene-2,6-dicarboxylate MOF. frontiersin.org
ParameterValue
Formula[Y2(NDC)3(C3H7NO)2]n
Crystal SystemMonoclinic
Space GroupP21/c

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment, structure, and dynamics of solid materials. For this compound-based systems, which are often insoluble, ssNMR is particularly valuable.

While detailed ssNMR data for this compound itself is available in databases, its application becomes critical when this molecule is incorporated into larger, insoluble frameworks where solution-state NMR is not feasible. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Linkage Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups and confirm the formation of specific chemical bonds within a molecule or material. For systems derived from this compound, FT-IR is routinely used to verify the starting material's purity and to confirm its successful reaction to form new linkages.

The FT-IR spectrum of this compound would show characteristic peaks for the aldehyde functional groups (C=O stretching). When it undergoes a reaction, for instance, to form an imine or an aminal, the disappearance of the aldehyde peaks and the appearance of new peaks corresponding to the newly formed bonds (e.g., C=N for imine, or C-N for aminal) provide clear evidence of the transformation. researchgate.net

In the characterization of a Ni-based MOF (Ni-NDC), where NDC is naphthalene-2,6-dicarboxylic acid, FT-IR spectra were compared between the organic ligand and the final MOF to confirm the coordination of the carboxylate groups to the metal center. researchgate.net Similarly, for a polyaminal polymer, the lack of an azomethine C=N stretching resonance around 1600 cm-1 in the FT-IR spectrum was a key piece of evidence confirming the formation of an aminal bond. researchgate.net

Table 2: Characteristic FT-IR Peaks for Naphthalene-2,6-dicarboxylic Acid and Related Compounds. rsc.orgresearchgate.netnih.gov
Compound/Functional GroupWavenumber (cm-1)Assignment
Naphthalene-2,6-dicarboxylic acid~1700C=O stretch of carboxylic acid
Aldehyde~1700-1680C=O stretch
Amine (in amino-functionalized NDC)3437, 3348, 3234N-H stretching
Coordinated Carboxylate (in MOFs)1662, 1592, 1560Asymmetric and symmetric COO- stretching

Morphological and Porosity Assessment

Understanding the morphology and porosity of this compound-based materials is crucial, especially for applications in areas like catalysis, gas storage, and separation.

Electron Microscopy (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Morphology and Structure

Electron microscopy techniques are vital for visualizing the surface topography, morphology, and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. For instance, in the synthesis of a zirconium-based MOF from naphthalene-2,6-dicarboxylic acid (Zr-NDC), SEM images revealed the presence of both crystalline structures with octahedral morphology and cauliflower-type agglomerates. researchgate.net In another study on a Ni-based MOF (Ni-NDC@NF), SEM images were used to illustrate the synthesis process and the resulting morphology of the material grown on nickel foam. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and can be used to view the internal structure of materials. For the Ni-NDC MOF, high-resolution TEM images, along with selected area electron diffraction (SAED) patterns, confirmed the nanosheet structure of the material. researchgate.net

Gas Adsorption Isotherms for Porosity and Surface Area Determination (e.g., BET Surface Area)

Gas adsorption analysis is the primary method for characterizing the porosity of materials. norlab.com By measuring the amount of gas adsorbed onto a solid surface at a constant temperature over a range of pressures, one can determine key parameters like the specific surface area, pore volume, and pore size distribution. norlab.com

The Brunauer-Emmett-Teller (BET) theory is widely applied to gas adsorption isotherm data to calculate the specific surface area of a material. norlab.com This is a critical parameter for materials intended for applications where a high surface area is desirable. For example, the nitrogen adsorption/desorption isotherm of activated carbon derived from date stone powder, used for naphthalene (B1677914) adsorption, was categorized as a type II isotherm, indicating the presence of both micropores and mesopores. mdpi.com The BET surface area of this activated carbon was found to be a significant 725.83 m²/g. mdpi.com

In the context of MOFs and COFs derived from this compound or its analogs, gas adsorption measurements are fundamental. They are used to confirm the permanent porosity of the synthesized frameworks and to quantify their capacity for storing gases. The shape of the isotherm can provide information about the pore structure of the material. csic.esresearchgate.net For instance, the adsorption of nitrogen at 77 K is the standard method for determining BET surface area. norlab.com For materials with very small surface areas, krypton adsorption at the same temperature is recommended. norlab.com

Table 3: Porosity Data for an Activated Carbon Used in Naphthalene Adsorption. mdpi.com
ParameterValue
BET Surface Area725.83 m²/g
Micropore Volume-
Mesopore Volume0.4253 cm³/g
Macropore Volume0.221 cm³/g
Isotherm Type (IUPAC)Type II

Photophysical and Electrochemical Property Probing

The unique architecture of this compound, featuring a rigid and electronically active naphthalene core with reactive aldehyde groups, makes it a valuable building block for advanced functional materials. The extended π-conjugated system of the naphthalene moiety is central to the distinct photophysical and electrochemical characteristics of its derivatives. Probing these properties is essential for evaluating their potential in applications ranging from organic electronics to chemical sensing.

UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical behavior of materials derived from this compound is primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecules upon interaction with light.

Detailed research findings indicate that the absorption and emission characteristics are highly dependent on the specific molecular structure and the surrounding environment, such as the solvent. The core electronic behavior often relates to π–π* transitions within the naphthalene system. semanticscholar.org

For instance, a water-soluble double-bridged naphthalene diimide synthesized from a naphthalene precursor exhibits distinct absorption maxima (λmax) at approximately 260 nm and 360 nm in various solvents. semanticscholar.org These absorptions are attributed to the π–π* transitions of the naphthalene diimide fluorophore. semanticscholar.org The fluorescence emission for this compound is observed in the range of 356–385 nm when excited at a wavelength of 320 nm. semanticscholar.org

In other systems, such as those involving amino-substituted 2,6-naphthalene dicarboxylates, strong absorptions are noted in the UV region, which are also assigned to π* ← π transitions of the aromatic core. rsc.org These derivatives can exhibit significant solvatochromism, where the absorption and emission wavelengths shift with the polarity of the solvent, indicating charge-transfer characteristics in their excited states. rsc.org For example, the emission maxima of certain amino-substituted naphthalene derivatives can shift from 480 nm in dimethylformamide (DMF) to 520 nm in methanol. rsc.org

Furthermore, the creation of more complex structures, like bis(boranils) from a 1,5-dihydroxynaphthalene-2,6-dicarboxaldehyde precursor, can dramatically shift the photophysical properties into the visible spectrum. These compounds have shown significantly red-shifted absorption (λmax = 495–590 nm) and emission (λem = 533–683 nm) bands with high fluorescence quantum yields reaching up to 83%. acs.org

Interactive Table: Photophysical Properties of this compound Based Systems

Derivative SystemAbsorption Maxima (λmax)Emission Maxima (λem)Solvent/StateSource(s)
Double-Bridged Naphthalene Diimide~260 nm, ~360 nm356–385 nmVarious Solvents semanticscholar.org
Amino-Substituted Naphthalene Dicarboxylate (H₂DANDC)~400 nm480–520 nmDMF/Methanol rsc.org
Bis(boranils) based on Naphthalene Backbone495–590 nm533–683 nmNot Specified acs.org
Polyoxo Ethylene Linked Naphthalene Chemosensor~310 nm~437 nmEthanol scispace.com

Cyclic Voltammetry for Electrochemical Activity Evaluation

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of this compound-based compounds. By measuring the current response to a sweeping potential, CV can determine oxidation and reduction potentials, providing insight into the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The naphthalene scaffold itself is known to have a wide window of redox stability. researchgate.net Studies on various naphthalene derivatives using cyclic voltammetry on a glassy carbon electrode have been conducted to measure their oxidation peak potentials. researchgate.net The redox activity of these polycyclic aromatic hydrocarbons is centered on the delocalized π-orbitals. researchgate.net Oxidation involves the removal of an electron from the π-HOMO, while reduction is the addition of an electron to the π-LUMO. researchgate.net

In the context of materials science, this compound is a precursor to Naphthalene-2,6-dicarboxylic acid (NDC), which is used to synthesize metal-organic frameworks (MOFs). For example, a 2D Ni-NDC MOF was synthesized and its electrocatalytic performance for water splitting was evaluated. researchgate.net The electrochemical characteristics of the Ni-NDC material grown on nickel foam were analyzed using techniques including cyclic voltammetry and linear sweep voltammetry to assess its performance as an electrocatalyst for the oxygen evolution reaction (OER). researchgate.net Such analyses revealed an excellent OER performance with a low overpotential of 249 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 74 mV dec⁻¹, demonstrating the utility of the naphthalene-based linker in creating electrochemically active materials. researchgate.net

Interactive Table: Electrochemical Data for Naphthalene-Derivative Based Systems

MaterialTechniqueKey FindingApplicationSource(s)
Various Naphthalene DerivativesCyclic VoltammetryMeasurement of oxidation peak potentials correlated with calculated HOMO energies.Fundamental Electrochemical Studies researchgate.net
Ni-Naphthalene-2,6-dicarboxylic acid (Ni-NDC) MOFLinear Sweep Voltammetry, CVLow overpotential (249 mV @ 10 mA cm⁻²) and small Tafel slope (74 mV dec⁻¹) for OER.Electrocatalysis (Water Splitting) researchgate.net

Thermal Stability Analysis (e.g., Thermogravimetric Analysis) for Material Performance

The performance and durability of materials intended for electronic or structural applications are critically dependent on their thermal stability. Thermogravimetric analysis (TGA) is a standard method used to quantify this stability. TGA measures the change in mass of a sample as it is heated over time, identifying the temperatures at which degradation or decomposition occurs. etamu.edu

Materials derived from this compound, particularly polymers and covalent organic frameworks (COFs), are often designed for applications requiring high thermal robustness. For instance, TGA has been used to assess the stability of covalent organic frameworks synthesized from precursors including this compound. rsc.org

Interactive Table: Thermal Properties of Naphthalene-Based Polymers

Polymer SystemAnalysis MethodKey Thermal PropertySignificanceSource(s)
Thermotropic Liquid-Crystalline Polymers (Naph-TLCPs)TGATd5% (5% weight loss temp.) > 290°CHigh thermal stability suitable for engineering plastics. researchgate.net
Covalent Organic Frameworks (TMT-N-COF)TGAHigh decomposition temperature (details in source)Robust framework for potential catalytic applications. rsc.org

Theoretical and Computational Chemistry Studies of Naphthalene 2,6 Dicarbaldehyde and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure Analysis (e.g., HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for predicting molecular properties. wikipedia.orgsamipubco.com DFT calculations allow for the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the electronic and optical properties of a molecule. worldwidejournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and electrical transport properties of the molecule. worldwidejournals.com

For naphthalene (B1677914) and its derivatives, DFT calculations have been employed to understand how substituents affect the electronic structure. For instance, studies on polycyclic aromatic hydrocarbons have shown that the introduction of functional groups like the formyl group (-CHO) can significantly reduce the HOMO-LUMO energy gap. researchgate.net This reduction in the energy gap suggests that Naphthalene-2,6-dicarbaldehyde would have different electronic properties compared to unsubstituted naphthalene.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldwidejournals.com A smaller HOMO-LUMO gap indicates that less energy is required for an electron to be excited from the ground state to an excited state, which can influence the molecule's color and its potential use in electronic devices.

CompoundFunctional GroupCalculated HOMO-LUMO Gap (eV)
Naphthalene-~4.75
Naphthalene with -CHOFormylReduction of ~0.42-0.58

This table presents a simplified view of the effect of functional groups on the HOMO-LUMO gap of naphthalene, based on DFT calculations. The exact values can vary depending on the computational method and basis set used. samipubco.comresearchgate.net

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Theoretical calculations, particularly using DFT, are instrumental in predicting various spectroscopic properties of molecules, which can then be correlated with experimental findings. scispace.com These predictions include nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netnih.gov

For this compound, computational methods can predict its ¹H and ¹³C NMR spectra, which are essential for its structural characterization. scispace.com The calculated chemical shifts can be compared with experimental data obtained from synthesized samples to confirm the molecular structure. scispace.commdpi.com

Furthermore, DFT can be used to simulate the IR spectrum of this compound. The calculated vibrational frequencies correspond to the stretching and bending of different bonds within the molecule. For example, the characteristic C=O stretching frequency of the aldehyde groups can be predicted and compared with experimental IR spectra. researchgate.net

UV-Vis absorption spectra, which provide information about the electronic transitions within a molecule, can also be simulated. The predicted absorption maxima (λmax) can be correlated with the HOMO-LUMO gap, where a smaller gap generally corresponds to a longer absorption wavelength (a red shift). For derivatives of naphthalene dicarboxylic acid, studies have shown that the absorption spectra are influenced by the nature of donor and acceptor groups, and these effects can be modeled computationally. The agreement between predicted and experimental spectroscopic data validates the computational models used and provides a deeper understanding of the molecule's electronic and vibrational properties. worldwidejournals.com

Spectroscopic TechniquePredicted PropertyExperimental Correlation
¹H NMRChemical shifts of protonsConfirms the position of protons on the naphthalene ring and aldehyde groups. scispace.com
¹³C NMRChemical shifts of carbonsConfirms the carbon skeleton of the molecule. mdpi.com
IR SpectroscopyVibrational frequencies (e.g., C=O stretch)Matches with experimental peaks to identify functional groups. researchgate.net
UV-Vis SpectroscopyAbsorption maxima (λmax)Correlates with electronic transitions and HOMO-LUMO gap.

This table summarizes the application of computational methods in predicting spectroscopic properties and their correlation with experimental data for this compound and its derivatives.

Elucidation of Reaction Mechanisms and Pathways in this compound Transformations

Computational chemistry, particularly DFT, plays a crucial role in elucidating the intricate details of reaction mechanisms. mdpi.comrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. solubilityofthings.com This understanding is essential for optimizing reaction conditions and predicting the products of chemical transformations. bbhegdecollege.com

For this compound, its two aldehyde groups can undergo a variety of reactions, including oxidation, reduction, and condensation. vulcanchem.com For example, in condensation reactions with primary amines, it can form Schiff bases. mdpi.com Computational studies can model the step-by-step process of this transformation, calculating the energy barriers for each step and identifying the structure of the transition states.

One important synthetic route to this compound involves the ozonolysis of 2,6-divinylnaphthalene. vulcanchem.com The mechanism of ozonolysis, which involves the formation of a primary ozonide followed by rearrangement and cleavage, can be investigated using computational methods to understand the energetics and stereochemistry of the reaction. solubilityofthings.com

Furthermore, in the context of materials synthesis, this compound can be used as a monomer in polymerization reactions. vulcanchem.com Theoretical studies can help in understanding the polymerization mechanism, the reactivity of the growing polymer chain, and the structural properties of the resulting polymer. mdpi.com By providing a molecular-level picture of the reaction, computational chemistry complements experimental studies and accelerates the discovery of new synthetic methodologies. sci-hub.se

Rational Design Principles for Novel this compound-Based Materials

The insights gained from theoretical and computational studies provide a foundation for the rational design of new materials based on this compound with specific, desired properties. pnas.org By systematically modifying the molecular structure and computationally screening the resulting properties, researchers can identify promising candidates for experimental synthesis. mdpi.com

For instance, in the field of materials science, this compound and its derivatives can be used to create metal-organic frameworks (MOFs). researchgate.netmdpi.com The rigid naphthalene linker can lead to the formation of porous structures with potential applications in gas storage and separation. researchgate.net Computational modeling can predict the topology of the resulting MOF, its pore size, and its affinity for different gas molecules, guiding the synthesis of materials with optimized performance. researchgate.netcolab.ws

In the area of organic electronics, derivatives of this compound can be designed to have specific electronic properties. vulcanchem.com By introducing electron-donating or electron-withdrawing groups to the naphthalene core, the HOMO and LUMO energy levels can be tuned to match the requirements of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. Computational screening can rapidly evaluate a large number of potential derivatives, identifying those with the most promising electronic structures. pnas.org

The design principles also extend to the development of chemosensors. mdpi.com By incorporating specific binding sites into the this compound framework, molecules can be designed to selectively bind to certain ions or molecules, leading to a change in their fluorescence or color. mdpi.com Theoretical calculations can help in understanding the binding mechanism and predicting the optical response upon analyte binding.

Future Directions and Research Outlook in Naphthalene 2,6 Dicarbaldehyde Chemistry

Emerging Applications and Interdisciplinary Research Frontiers

Naphthalene-2,6-dicarbaldehyde is a key precursor for a variety of functional materials, leveraging its bifunctional nature for applications ranging from porous frameworks to advanced optical materials. vulcanchem.com Its ability to undergo reactions that extend π-conjugation makes it particularly valuable for creating materials with unique electronic and photophysical properties. vulcanchem.com

A primary area of emerging application is in the synthesis of Covalent Organic Frameworks (COFs) . cd-bioparticles.netchemscene.com COFs are a class of porous, crystalline polymers with permanent porosity and low density. The aldehyde groups of this compound serve as reactive sites that can be linked with other organic monomers, such as amines, to create highly ordered, two-dimensional or three-dimensional structures. cd-bioparticles.netresearchgate.net These materials are being investigated for gas storage, separation, and catalysis.

Another significant interdisciplinary frontier is the development of novel chromophores and fluorophores . By reacting this compound through Wittig or Knoevenagel condensation reactions, researchers can synthesize extended π-conjugated systems with tailored optical and electronic properties. vulcanchem.comnih.gov These "push-pull" chromophores, where the naphthalene (B1677914) system acts as a conjugated bridge, are potential candidates for:

Organic Light-Emitting Diodes (OLEDs) : A novel 2,6-distyryl naphthalene derivative demonstrated pH-responsive fluorescence, emitting yellow light in its neutral form and blue light when protonated, and even producing white light emission at a specific pH. rsc.org

Sensors : The solvatochromic behavior of naphthalene-based dyes, where their color changes with the polarity of the solvent, makes them suitable for use as polarity sensors. nih.govresearchgate.net

Non-linear Optics (NLO) : The intramolecular charge transfer characteristics of these molecules are crucial for NLO applications. nih.gov

Furthermore, the compound is listed as a building block for research into electronic and battery materials , including high-quality organic semiconductors. chemscene.com The isoelectronic relationship of some naphthalene-based systems to larger acenes like pentacene (B32325) suggests their potential in organic field-effect transistors (OFETs) while offering better solubility and stability. nih.gov

The table below summarizes key research findings for emerging applications.

Table 1: Emerging Applications and Research Findings for this compound

Application Area Derivative/System Key Research Finding Reference(s)
Covalent Organic Frameworks (COFs) Linker for COF synthesis Serves as a bifunctional monomer for creating porous, crystalline materials for gas storage and catalysis. cd-bioparticles.netchemscene.comresearchgate.net
Optoelectronics (OLEDs/Sensors) 2,6-distyryl naphthalene chromophore Exhibits pH-responsive fluorescence and potential for white light emission in single-component devices. rsc.orgscispace.com
Organic Electronics Push-pull chromophores Naphthalene-based systems show significant red-shifts in absorption compared to analogues, indicating tunable electronic properties for devices. nih.gov

Challenges and Opportunities in the Synthesis and Functionalization of this compound

While the potential applications are significant, the realization of these technologies hinges on overcoming challenges in the synthesis and functionalization of this compound.

Synthesis Challenges: The synthesis of this compound is not as established as that of its dicarboxylic acid analogue. A primary challenge lies in the selective and high-yield production of its precursors. For instance, the synthesis of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a common starting material for the 2,6-disubstituted naphthalene family, is difficult due to the formation of multiple isomers that require complex separation processes. nacatsoc.org

Current laboratory-scale synthesis routes to the dicarbaldehyde include:

Oxidation of 2,6-bis(hydroxymethyl)naphthalene (B1589796) : This multi-step route starts from the more commercially available naphthalene-2,6-dicarboxylic acid, which is first reduced to the diol and then oxidized to the dialdehyde (B1249045). rsc.orgscispace.com

Ozonolysis of 2,6-divinylnaphthalene : This method involves the controlled oxidative cleavage of carbon-carbon double bonds to form the aldehyde groups. vulcanchem.com

Phosphine-mediated homologation : Iterative reaction sequences using related dicarbaldehydes (e.g., naphthalene-2,3-dicarbaldehyde) have been used to build larger acenes, suggesting a potential synthetic strategy. nih.gov

A significant challenge is achieving high purity, as under- or over-oxidation can lead to mixtures of alcohol, aldehyde, and carboxylic acid functionalities, complicating purification.

Opportunities for Functionalization: The true potential of this compound lies in its versatility as a chemical building block. The two aldehyde groups provide reactive handles for a wide array of organic transformations. vulcanchem.com

Condensation Reactions : The aldehyde groups readily react with amines, hydrazines, and active methylene (B1212753) compounds (e.g., malononitrile (B47326) in Knoevenagel condensations) to form imines, hydrazones, and extended vinyl derivatives, respectively. This is the primary route to the COFs and chromophores discussed previously. vulcanchem.com

Wittig Reaction : The reaction with phosphonium (B103445) ylides, such as methyltriphenylphosphonium (B96628) bromide, provides a reliable method to convert the aldehyde groups into vinyl groups, as demonstrated in the synthesis of 2,6-divinylnaphthalene. nih.govscispace.com

Reduction and Oxidation : The aldehydes can be selectively reduced to alcohols (naphthalene-2,6-dimethanol) or oxidized to carboxylic acids (naphthalene-2,6-dicarboxylic acid), providing access to a family of related monomers with different properties. vulcanchem.com

Core Functionalization : While reactions at the aldehyde groups are more common, there is an opportunity to functionalize the naphthalene ring itself. For example, amino-functionalized naphthalene dicarboxylates have been used to create alkaline-earth metal-organic frameworks (AEMOFs) with interesting fluorescent properties, suggesting a research avenue for similarly functionalized dicarbaldehydes. rsc.org

The table below outlines key reactions for the functionalization of this compound.

Table 2: Functionalization Reactions of this compound

Reaction Type Reagent(s) Product Type Application/Opportunity Reference(s)
Wittig Reaction Methyltriphenylphosphonium bromide, KOtBu 2,6-Divinylnaphthalene Precursor for ozonolysis back to the dicarbaldehyde; polymer synthesis. nih.govscispace.com
Knoevenagel Condensation Malononitrile 2,6-bis(2,2-dicyanovinyl) derivative Creation of conjugated systems with potential electronic and optical properties. vulcanchem.com
Reductive Amination Amines, reducing agent Diamine derivatives Building blocks for polymers and macrocycles. vulcanchem.com
Reduction e.g., Sodium borohydride (B1222165) Naphthalene-2,6-dimethanol Monomer for polyesters and polyurethanes.

Development of Sustainable and Scalable Production Methods

Future research will likely focus on several key areas:

Catalytic Oxidation : A major challenge in the synthesis of the parent compound, naphthalene-2,6-dicarboxylic acid (2,6-NDA), is the multi-step nature and low selectivity of processes starting from alkylnaphthalenes. researchgate.net Developing direct, selective catalytic oxidation methods that can halt at the aldehyde stage would be a significant breakthrough. This could involve novel heterogeneous or homogeneous catalysts that are more selective and operate under milder conditions than traditional oxidants.

Biocatalysis and Enzymatic Methods : The use of enzymes in organic synthesis offers high selectivity and environmentally friendly conditions. A patent has described the use of the enzyme xanthine (B1682287) oxidase to purify crude 2,6-NDA by selectively oxidizing the impurity 2-formyl-6-naphthoic acid. google.com This highlights the potential of enzymatic systems to differentiate between aldehyde and carboxylic acid functionalities on the naphthalene core. Future research could explore enzymes or engineered microorganisms capable of directly converting a precursor like 2,6-DMN to this compound.

Process Intensification : Techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times for the production of related metal-organic frameworks. frontiersin.org Applying microwave heating or flow chemistry to the synthesis of this compound itself could lead to more efficient, scalable, and potentially more sustainable production processes by reducing energy consumption and solvent use.

Greener Synthetic Routes : Research into alternative starting materials and reagents is essential. This could involve avoiding hazardous reagents like ozone in ozonolysis or developing catalytic cycles that use green oxidants like oxygen or hydrogen peroxide. The development of a one-pot synthesis from readily available starting materials remains a significant goal.

The successful development of such methods will be crucial to unlocking the full commercial and technological potential of this compound and its derivatives.

Table 3: Chemical Compounds Mentioned

Compound Name
1,5-dihydroxynaphthalene-2,6-dicarboxaldehyde
2,6-bis(hydroxymethyl)naphthalene
2,6-dimethylnaphthalene
2-formyl-6-naphthoic acid
4,8-diaminonaphthalene-2,6-dicarboxylate
4-aminonaphthalene-2,6-dicarboxylate
Malononitrile
Methyltriphenylphosphonium bromide
Naphthalene-2,3-dicarbaldehyde (B13756)
This compound
Naphthalene-2,6-dicarboxylic acid
Naphthalene-2,6-dimethanol
Pentacene
Potassium permanganate
Sodium borohydride

Q & A

Q. What are the established synthetic routes for producing naphthalene-2,6-dicarbaldehyde, and how can researchers optimize reaction yields?

this compound is synthesized via a three-step process starting from naphthalene-2,6-dicarboxylic acid. The first step involves reducing the carboxylic acid groups to hydroxymethyl groups using sodium borohydride, yielding 2,6-bis(hydroxymethyl)naphthalene. The second step oxidizes the hydroxymethyl groups to aldehyde functionalities using oxidizing agents like pyridinium chlorochromate (PCC) or MnO₂. Key optimization parameters include:

  • Reaction temperature (typically 0–25°C for reduction, 40–60°C for oxidation).
  • Solvent selection (e.g., dichloromethane or THF for oxidation).
  • Stoichiometric control to avoid over-oxidation byproducts. Characterization via 1H^1H-NMR (e.g., aldehyde proton signals at δ 10.19 ppm) and elemental analysis ensures purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • 1H^1H-NMR spectroscopy : Identifies aldehyde protons (singlet at δ 10.19 ppm) and aromatic protons (δ 7.47–8.41 ppm).
  • Elemental analysis : Validates empirical formula (e.g., C: 78.25%, H: 4.38%).
  • FT-IR spectroscopy : Confirms C=O stretching vibrations (~1680–1720 cm⁻¹). Discrepancies in spectral data may indicate incomplete oxidation or impurities, necessitating column chromatography purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data are limited, general precautions include:

  • Using PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure.
  • Working in a fume hood to avoid inhalation of aldehyde vapors.
  • Storing in airtight containers under inert gas (e.g., argon) to prevent degradation. Safety data sheets (SDS) for analogous aldehydes (e.g., naphthalene-1,4-dicarbaldehyde) recommend treating the compound as a potential irritant and avoiding ignition sources due to flammability .

Advanced Research Questions

Q. How can this compound be utilized in designing covalent organic frameworks (COFs), and what are the methodological challenges?

The compound serves as a linear linker in COF synthesis via condensation reactions (e.g., with triazine derivatives). Key steps include:

  • Solvothermal synthesis : Reacting this compound with amine-containing monomers (e.g., 1,3,5-triformylphloroglucinol) in mixed solvents (mesitylene/dioxane).
  • Characterization : PXRD confirms crystallinity, while FT-IR monitors imine bond formation (C=N stretching ~1620 cm⁻¹). Challenges include achieving high crystallinity due to steric hindrance from the naphthalene backbone and optimizing reaction time/temperature to prevent framework collapse .

Q. What strategies address discrepancies in reported toxicological data for naphthalene derivatives, and how can study quality be assessed?

Contradictions in toxicity data (e.g., inhalation vs. dermal exposure) require:

  • Risk of bias (RoB) assessment : Tools like Table C-7 (experimental animal studies) evaluate randomization, allocation concealment, and outcome reporting.
  • Tiered evidence evaluation : Classify studies by confidence levels (High/Moderate/Low) based on methodological rigor .
  • Comparative metabolomics : Use in vitro (e.g., liver microsomes) and in vivo models to identify species-specific metabolic pathways (e.g., cytochrome P450 activation) .

Q. How does this compound perform in coordination polymers, and what structural insights can XRD provide?

In coordination polymers (e.g., [Zn(NDC)(DEF)]), the aldehyde groups act as ligands for metal ions. Single-crystal XRD reveals:

  • 2D layered structures : Zn²⁺ ions coordinate with carboxylate oxygen atoms in a tetrahedral geometry.
  • Interlayer spacing : ~8.9 Å, influenced by solvent molecules (e.g., DEF). Thermogravimetric analysis (TGA) assesses thermal stability, showing decomposition above 300°C .

Q. What computational methods are effective for predicting the reactivity of this compound in organic transformations?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., aldol condensation) by calculating activation energies.
  • Validate spectral data (e.g., 13C^{13}C-NMR chemical shifts) using Gaussian09 or ORCA software .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved DataReference
1H^1H-NMRδ 10.19 (s, 2H, CHO)
13C^{13}C-NMRδ 192.1 (CHO), 135.6 (C-Ar)
FT-IR1685 cm⁻¹ (C=O stretch)

Q. Table 2. Risk of Bias Criteria for Animal Studies

CriterionHigh Confidence Requirement
Dose randomizationYes
Allocation concealmentYes
Outcome reporting completenessYes
Blinded assessmentYes (if applicable)

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